molecular formula C25H21FN2O5 B2873223 Dimethyl 5,5-dicyano-4-(2-fluorophenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate CAS No. 1212316-07-8

Dimethyl 5,5-dicyano-4-(2-fluorophenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate

Cat. No.: B2873223
CAS No.: 1212316-07-8
M. Wt: 448.45
InChI Key: IEEUZSVOEVZJAU-UHFFFAOYSA-N
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Description

Dimethyl 5,5-dicyano-4-(2-fluorophenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, fluorophenyl, hydroxy, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5,5-dicyano-4-(2-fluorophenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of cyano groups: The cyano groups can be introduced via nucleophilic substitution reactions.

    Addition of fluorophenyl and methylphenyl groups: These groups can be added through Friedel-Crafts alkylation reactions.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5,5-dicyano-4-(2-fluorophenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The cyano groups can be reduced to amines.

    Substitution: The fluorophenyl and methylphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be employed.

    Substitution: Reagents such as halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃) can be used under acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Dimethyl 5,5-dicyano-4-(2-fluorophenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of Dimethyl 5,5-dicyano-4-(2-fluorophenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways. Similarly, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5,5-dicyano-4-(2-chlorophenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate
  • Dimethyl 5,5-dicyano-4-(2-bromophenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate

Uniqueness

Dimethyl 5,5-dicyano-4-(2-fluorophenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its chloro- and bromo- analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

dimethyl 5,5-dicyano-4-(2-fluorophenyl)-2-hydroxy-6-(4-methylphenyl)cyclohexene-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O5/c1-14-8-10-15(11-9-14)20-18(23(30)32-2)22(29)19(24(31)33-3)21(25(20,12-27)13-28)16-6-4-5-7-17(16)26/h4-11,19-21,29H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEUZSVOEVZJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(C(C2(C#N)C#N)C3=CC=CC=C3F)C(=O)OC)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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